molecular formula C16H11N3O3S2 B11064004 2-oxo-N-(quinolin-3-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

2-oxo-N-(quinolin-3-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Cat. No.: B11064004
M. Wt: 357.4 g/mol
InChI Key: DSRXMMGQYIZWLS-UHFFFAOYSA-N
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Description

2-OXO-N-(3-QUINOLINYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline moiety, a benzothiazole ring, and a sulfonamide group, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-N-(3-QUINOLINYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Construction of the Benzothiazole Ring: The benzothiazole ring can be formed by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzothiazole derivative with sulfonyl chlorides in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-OXO-N-(3-QUINOLINYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

2-OXO-N-(3-QUINOLINYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-N-(3-QUINOLINYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The benzothiazole ring may interact with enzymes, inhibiting their activity. The sulfonamide group can mimic natural substrates, competitively inhibiting enzyme function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Benzothiazole Derivatives: Such as riluzole, used in the treatment of amyotrophic lateral sclerosis.

    Sulfonamide Derivatives: Such as sulfamethoxazole, an antibiotic.

Uniqueness

2-OXO-N-(3-QUINOLINYL)-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for drug development and scientific research.

Properties

Molecular Formula

C16H11N3O3S2

Molecular Weight

357.4 g/mol

IUPAC Name

2-oxo-N-quinolin-3-yl-3H-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C16H11N3O3S2/c20-16-18-14-6-5-12(8-15(14)23-16)24(21,22)19-11-7-10-3-1-2-4-13(10)17-9-11/h1-9,19H,(H,18,20)

InChI Key

DSRXMMGQYIZWLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)S4

Origin of Product

United States

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